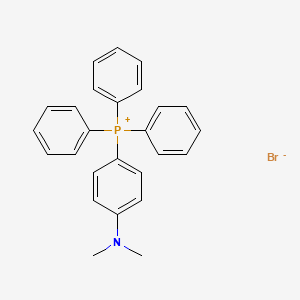
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C26H25BrNP It is a phosphonium salt that features a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with (4-(dimethylamino)phenyl) bromide. One common method includes the use of sodium hydroxide in ethanol and water, followed by heating . Another method involves the use of (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium hexafluorophosphate and palladium diacetate in water and benzene at room temperature under photoirradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (4-(dimethylamino)phenyl)triphenylphosphine oxide.
Applications De Recherche Scientifique
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes and facilitate the transport of molecules. The triphenylphosphonium group is known for its ability to target mitochondria due to the negative membrane potential of these organelles. This targeting ability makes the compound useful in studies involving mitochondrial function and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Dimethylamino)benzyl)triphenylphosphonium bromide: Similar structure but with a benzyl group instead of a phenyl group.
(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines: Compounds with a similar (4-(dimethylamino)phenyl) moiety but different core structures.
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is unique due to its specific combination of a triphenylphosphonium group and a (4-(dimethylamino)phenyl) moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to target mitochondria, which are not observed in many other similar compounds.
Propriétés
Formule moléculaire |
C26H25BrNP |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UJYGPAACCIWJOO-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


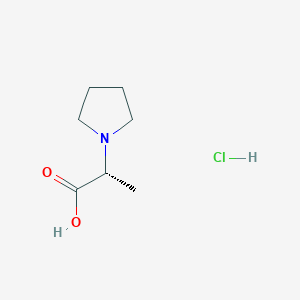
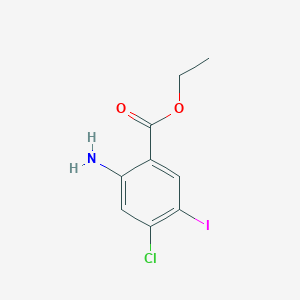

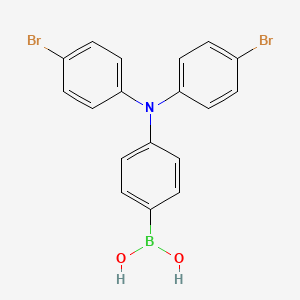

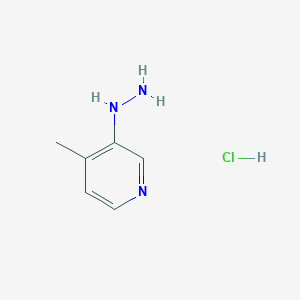
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
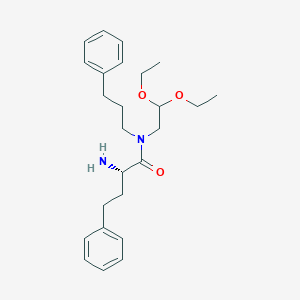
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
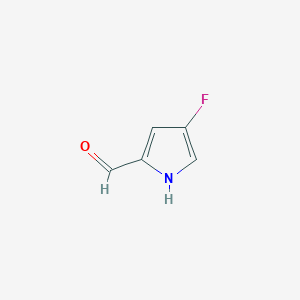
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
